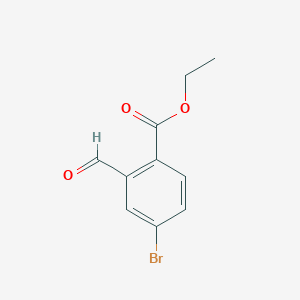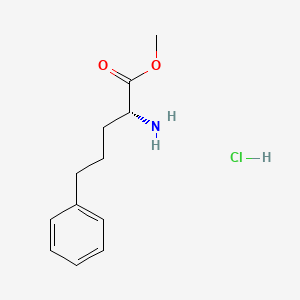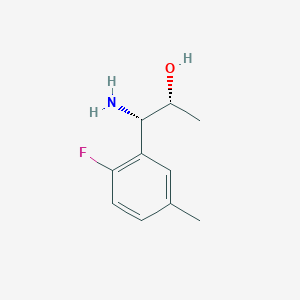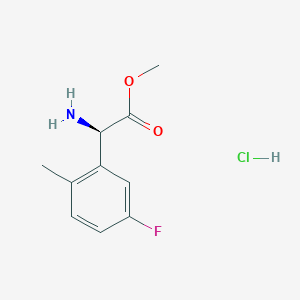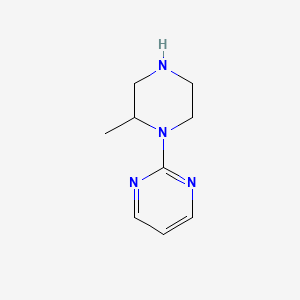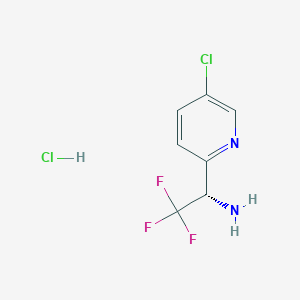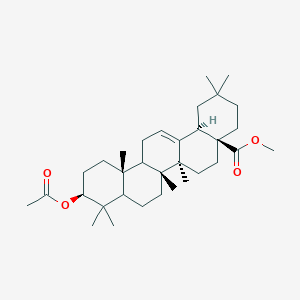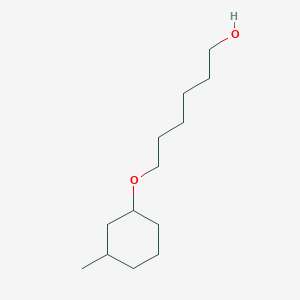
6-(3-Methylcyclohexyloxy)hexan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Methylcyclohexyloxy)hexan-1-OL is an organic compound that belongs to the class of alcohols It features a hexanol backbone with a 3-methylcyclohexyloxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylcyclohexyloxy)hexan-1-OL can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohexanol with hexan-1-ol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the oligomerization of ethylene followed by oxidation of the resulting alkylaluminium products. This method is efficient and scalable, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
6-(3-Methylcyclohexyloxy)hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields the corresponding alkane.
Substitution: Forms halides or other substituted products.
科学的研究の応用
6-(3-Methylcyclohexyloxy)hexan-1-OL has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
作用機序
The mechanism of action of 6-(3-Methylcyclohexyloxy)hexan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
Hexan-1-ol: A simple alcohol with a six-carbon chain.
3-Methylcyclohexanol: A cyclohexanol derivative with a methyl substituent.
Uniqueness
6-(3-Methylcyclohexyloxy)hexan-1-OL is unique due to its combined structural features of both hexanol and cyclohexanol derivatives. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C13H26O2 |
|---|---|
分子量 |
214.34 g/mol |
IUPAC名 |
6-(3-methylcyclohexyl)oxyhexan-1-ol |
InChI |
InChI=1S/C13H26O2/c1-12-7-6-8-13(11-12)15-10-5-3-2-4-9-14/h12-14H,2-11H2,1H3 |
InChIキー |
BFUVCJASJWCTMY-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)OCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


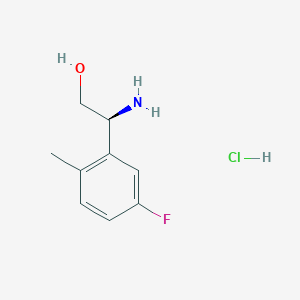
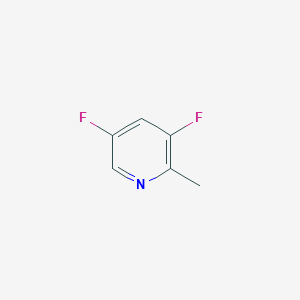

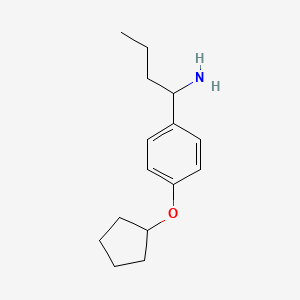
![2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13041197.png)
